N-(4-ethoxyphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-21-13-6-4-12(5-7-13)17-14(19)9-18-10-16-8-11(2)15(18)20/h4-8,10H,3,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWLDGRPHKCOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC=C(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 258.32 g/mol. The compound features a pyrimidine ring, which is known for its biological significance, particularly in drug design.
Structural Features
- Pyrimidine Moiety : Contributes to the compound's interaction with various biological targets.
- Ethoxyphenyl Group : Enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Its mechanism may involve:
- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways, thereby modulating their activity.
- Receptor Modulation : Interacting with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Anticancer Properties
Studies have indicated that compounds similar to this compound exhibit anticancer activity. For instance, related pyrimidine derivatives have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Research has demonstrated that certain pyrimidine derivatives possess antimicrobial properties. The presence of the ethoxy group may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against pathogens.
Case Studies and Research Findings
- Anticancer Activity :
-
Antimicrobial Efficacy :
- In vitro tests revealed that compounds with similar structures displayed significant activity against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the ability of the compound to disrupt bacterial cell wall synthesis.
- Neuropharmacological Effects :
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Modifications
The pyrimidine ring in the target compound distinguishes it from analogs with pyridine, indazole, or pyridazinone cores. For example:
- AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide): Features a pyridine ring with a cyano group and 3-methoxyphenyl substitution. This structure showed potent FPRs modulation, suggesting that pyridine-based analogs may exhibit stronger receptor binding than pyrimidine derivatives .
- N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Contains a pyridazinone ring, which introduces additional nitrogen atoms. Pyridazinones are known for enhanced metabolic stability compared to pyrimidines but may reduce solubility due to increased polarity .
Substituent Effects on the Aryl Group
The 4-ethoxyphenyl group in the target compound is structurally analogous to other aryl-substituted acetamides:
- Compound 4b (N-(5-bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide) : Shares the 4-ethoxyphenyl acetamide moiety but incorporates an indazole core. Indazole derivatives like 4b demonstrated anti-proliferative activity in cancer cell lines, highlighting the importance of the aryl group in cell permeability .
- N-(4-methoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide: Replaces ethoxy with methoxy on the phenyl ring.
Functional Group Variations
- AMC3: The presence of a cyano group at position 3 on the pyridine ring may enhance electrophilic reactivity, contributing to covalent interactions with target proteins .
- Example 22 (N-{2-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-oxoethyl}-N-[2-(1H-1,2,3-triazol-4-yl)ethyl]acetamide): Incorporates a triazole group, which introduces hydrogen-bonding capabilities absent in the target compound. Triazoles often improve pharmacokinetic profiles by enhancing solubility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for pyrimidinone alkylation, such as reactions with N-aryl-substituted chloroacetamides under basic conditions . This contrasts with indazole derivatives (), which require palladium-catalyzed cross-coupling steps .
- SAR Insights : The ethoxy group’s electron-donating effects may stabilize aryl-protein interactions compared to bromo or methoxy substituents. However, bulkier groups (e.g., trityl in Compound 4b) could hinder target engagement .
Q & A
Q. Example Protocol :
React 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid with thionyl chloride to form the acid chloride.
Add 4-ethoxyaniline and triethylamine in THF at 0°C, then stir at room temperature.
Purify via flash chromatography (ethyl acetate:hexane = 3:7) to isolate the product .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- 1H NMR : Peaks for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3, δ 3.9–4.1 ppm for OCH2), pyrimidinone protons (δ 6.8–8.6 ppm), and acetamide NH (δ ~9.9 ppm) .
- LC-MS : Molecular ion [M+H]+ peak at m/z 316.3 (calculated) confirms molecular weight .
- HPLC : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .
Data Interpretation Tip : Overlapping signals in the aromatic region (δ 7.0–8.5 ppm) require 2D NMR (COSY, HSQC) for unambiguous assignment .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
SAR studies involve systematic structural modifications and biological testing:
- Core modifications : Replace the pyrimidinone with pyridazinone (e.g., compound 71 in ) to assess ring size impact on anti-inflammatory activity .
- Substituent variation : Compare ethoxyphenyl with bromophenyl () or fluorophenyl () groups to evaluate electronic effects on target binding.
- Bioisosteric replacement : Substitute the acetamide linker with thioacetamide (as in ) to probe hydrogen-bonding requirements .
Q. Table 1: Hypothesized SAR Trends
| Modification | Biological Impact (Hypothesized) | Reference |
|---|---|---|
| Pyrimidinone → Pyridazinone | Reduced COX-2 inhibition | |
| Ethoxy → Bromo | Enhanced lipophilicity | |
| Acetamide → Thioamide | Improved metabolic stability |
Advanced: What in vitro assays are suitable for elucidating its mechanism of action?
Methodological Answer:
Prioritize assays based on structural analogs:
- Anti-inflammatory : COX-1/COX-2 inhibition assays (via ELISA) using human recombinant enzymes .
- Anti-proliferative : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Receptor-targeted : Formyl peptide receptor (FPR) binding assays, as used for related pyridazinones (), with calcium flux measurements in transfected HEK293 cells .
Controls : Include celecoxib (COX-2 inhibitor) and doxorubicin (cytotoxic control). Replicate experiments ≥3 times to ensure statistical validity.
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
Discrepancies may arise from:
- Compound purity : Validate via HPLC and elemental analysis; impurities >2% can skew bioactivity .
- Assay conditions : Compare buffer pH (e.g., FPR assays sensitive to pH 7.4 vs. 6.8) .
- Cell line variability : Use authenticated lines (e.g., ATCC) and standardized passage numbers.
Case Study : If anti-proliferative activity differs between studies, re-test under uniform conditions (e.g., 48h exposure, 10% FBS) and include a reference compound (e.g., paclitaxel) .
Basic: What analytical methods ensure batch-to-batch consistency?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Retention time ±0.1 min indicates consistency .
- DSC/TGA : Monitor melting point (e.g., 190–191°C for analogs in ) and thermal decomposition profiles .
- Elemental analysis : Match C, H, N values to theoretical within ±0.4% .
Advanced: How to optimize solubility for in vivo studies?
Methodological Answer:
- Co-solvents : Use 10% DMSO + 40% PEG-400 in saline for intravenous administration .
- Prodrug approach : Synthesize phosphate esters of the pyrimidinone ring to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Solid state : Store at -20°C under argon; avoid repeated freeze-thaw cycles (degradation via hydrolysis of the acetamide group) .
- Solution state : Prepare fresh DMSO stock solutions (10 mM) and use within 1 week to prevent oxidation .
Advanced: How to design analogs for improved metabolic stability?
Methodological Answer:
- Deuterium incorporation : Replace labile hydrogens (e.g., CH3 in pyrimidinone) with deuterium to slow CYP450 metabolism .
- Steric shielding : Introduce bulky groups (e.g., trifluoromethyl in ) near metabolically vulnerable sites .
- In vitro microsomal assays : Compare t1/2 in human liver microsomes (HLM) with/without NADPH to identify metabolic hotspots .
Advanced: What computational methods support target identification?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
